2-Bromo-1-indanol
Overview
Description
2-Bromo-1-indanol is a bicyclic alcohol . It has the molecular formula C9H9BrO, an average mass of 213.071 Da, and a monoisotopic mass of 211.983673 Da .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the use of phenylalkynes and aldehydes, converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a bicyclic compound with a bromine atom attached . The exact 3D structure can be found in various chemical databases .Physical and Chemical Properties Analysis
This compound is a white to light yellow-beige needle-like crystal . It has a molecular weight of 213.07 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications
Electrochemical Conversion to Olefins
2-Bromo-1-indanol has been studied in electrochemical reactions, specifically in the reduction to indene on Pb or Cu electrodes. This method offers a general approach for converting bromohydrins to olefins, with high material and current efficiencies and hydrogen as the only by-product (Cipris, 1978).
Optical Purity Determination and Chemical Synthesis
Research has been conducted on the resolution of (+)-trans-2-Bromo-1-hydroxyindan into enantiomers and subsequent conversion into various compounds such as (1R,2S)-1,2-epoxyindan. The optical purity of these alcohol products was determined, contributing to understanding the optical purity of chiral alcohols isolated in earlier mammalian and microbial metabolism studies (Boyd, Sharma, & Smith, 1983).
Synthesis with High Enantiomeric Excess
A study presented a facile synthesis of (1S,2R)-indene oxide and (1S,2S)-trans-2-bromo-1-indanol with high enantiomeric excess, using CBS-oxazaborolidine-catalyzed asymmetric borane reduction. This highlights the compound's relevance in asymmetric synthesis processes (Choi & Cho, 2001).
Kinetic Resolution in Biocatalysis
This compound has been used in the kinetic resolution of secondary alcohols, serving as a precursor intermediate for enantiomeric drugs. This research underscores its importance in producing enantiomerically pure chiral drugs and other bioactive substances (Galvão et al., 2018).
Domino Transformations in Organic Synthesis
The compound has been involved in domino transformations under the action of secondary amines, leading to the formation of indenols. This process involves intermediate captodative aminoalkenes and highlights the compound's versatility in organic synthesis (Rulev et al., 2007).
Enantioselective Catalysis
This compound has been utilized in enantioselective Diels-Alder reactions using titanium complexes. This demonstrates its application in creating compounds with specific chirality, which is vital in pharmaceutical synthesis (Corey, Roper, Ishihara, & Sarakinos, 1993).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316516 | |
Record name | 2-Bromo-1-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-80-6 | |
Record name | 2-Bromo-1-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoindan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5400-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10389 | |
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Record name | 2-Bromo-1-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoindan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-1-indanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E68V72BZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 2-bromo-1-indanol and why is it significant?
A1: According to DFT/6-31+G(d) level calculations, this compound can exist in eight possible conformations due to the rotation of the OH group on the five-membered ring []. The most stable conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π–cloud of the benzene ring. This conformation represents 82% of the molecules at 90°C, highlighting its significance in the compound's overall behavior [].
Q2: What spectroscopic techniques were used to characterize this compound and what information do they provide?
A2: The researchers utilized Fourier transform infrared (FTIR) spectroscopy in the range of 4000–400 cm-1 and Fourier transform Raman spectroscopy from 3500–100 cm-1 to analyze this compound in its solid state []. These techniques provide valuable information about the vibrational modes of the molecule, which can be correlated to its structure and bonding characteristics. These experimental spectra were further supported by computational predictions of vibrational frequencies, assisting in the assignment of normal modes [].
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